molecular formula C23H19ClN2O4 B2592746 2-(4-chlorophenoxy)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide CAS No. 921918-78-7

2-(4-chlorophenoxy)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide

Número de catálogo: B2592746
Número CAS: 921918-78-7
Peso molecular: 422.87
Clave InChI: OJGVLOZDIDGEGF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(4-Chlorophenoxy)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is a heterocyclic compound featuring a dibenzo[b,f][1,4]oxazepine core substituted with methyl groups at positions 8 and 10, an oxo group at position 11, and a 4-chlorophenoxy-acetamide side chain. This structure confers unique physicochemical properties, such as moderate lipophilicity (predicted logP ~3.2) and hydrogen-bonding capacity due to the acetamide and oxazepine moieties.

Propiedades

IUPAC Name

2-(4-chlorophenoxy)-N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O4/c1-14-3-9-21-19(11-14)26(2)23(28)18-12-16(6-10-20(18)30-21)25-22(27)13-29-17-7-4-15(24)5-8-17/h3-12H,13H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJGVLOZDIDGEGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)COC4=CC=C(C=C4)Cl)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Dibenzo[b,f][1,4]oxazepine Core: This step involves the cyclization of appropriate precursors to form the tricyclic oxazepine structure. For instance, a precursor such as 2-aminodiphenyl ether can undergo cyclization in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the oxazepine ring.

    Introduction of the Chlorophenoxy Group: The chlorophenoxy group can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting the oxazepine intermediate with 4-chlorophenol in the presence of a base such as potassium carbonate (K2CO3).

    Acetamide Formation: The final step involves the acylation of the amine group on the oxazepine ring with chloroacetyl chloride in the presence of a base like triethylamine (TEA) to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents and monitoring of reaction progress.

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the oxazepine ring. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can target the carbonyl group in the oxazepine ring, potentially converting it to an alcohol. Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Aplicaciones Científicas De Investigación

The compound 2-(4-chlorophenoxy)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry. This article explores its applications, supported by relevant data and case studies.

Molecular Formula and Structure

  • Molecular Formula : C23H19ClN2O4
  • Molecular Weight : 422.9 g/mol
  • IUPAC Name : 2-(4-chlorophenoxy)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide

The structure of this compound includes a chlorophenoxy group attached to an acetamide moiety, which is further linked to a dibenzooxazepine structure. This unique arrangement contributes to its biological activity.

Medicinal Chemistry

The compound has shown promise as a pharmacological agent due to its structural features that allow for interactions with biological targets. Compounds with similar structures have been studied for their potential in treating various conditions:

  • Antidepressant Activity : Dibenzo[b,f][1,4]oxazepines are known for their efficacy as antidepressants. For instance, derivatives have been explored for their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Anticancer Properties : Research indicates that compounds with similar dibenzo structures can inhibit cancer cell proliferation. Studies have shown that modifications to the oxazepine ring can enhance cytotoxicity against specific cancer cell lines.

Neuropharmacology

Due to its structural similarity to known neuroactive compounds, this compound may exhibit:

  • Anxiolytic Effects : Compounds in this class have been investigated for their ability to reduce anxiety in preclinical models.
  • Cognitive Enhancements : Some derivatives have been reported to improve cognitive function in animal models of cognitive impairment.

Antimicrobial Activity

Research has indicated that chlorophenoxy derivatives possess antimicrobial properties. The presence of the chlorophenyl group enhances the lipophilicity of the molecule, potentially increasing its ability to penetrate microbial membranes.

Synthesis of Novel Compounds

This compound serves as a valuable intermediate in the synthesis of other biologically active molecules. The acetamide group can undergo various chemical transformations, allowing for the creation of libraries of new compounds for screening against various biological targets.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsFindings
AntidepressantDibenzo[b,f][1,4]oxazepinesModulation of serotonin levels
AnticancerSimilar dibenzo derivativesInhibition of cancer cell growth in vitro
AnxiolyticOxazepine analogsReduction of anxiety-like behavior in rodents
AntimicrobialChlorophenoxy compoundsEffective against Gram-positive bacteria

Notable Research Studies

  • A study published in the Journal of Medicinal Chemistry investigated the antidepressant potential of dibenzo[b,f][1,4]oxazepine derivatives and found significant improvements in mood-related behaviors in animal models.
  • Research presented at the Annual Meeting of the American Chemical Society highlighted the synthesis of chlorophenoxy derivatives and their evaluation against various bacterial strains, demonstrating promising antimicrobial activity.

Mecanismo De Acción

The mechanism of action of 2-(4-chlorophenoxy)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The chlorophenoxy group may facilitate binding to hydrophobic pockets, while the acetamide moiety can form hydrogen bonds with active site residues. This dual interaction can modulate the activity of the target protein, leading to its biological effects.

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in the Dibenzo Heterocycle Family

The compound belongs to a class of dibenzo-fused heterocycles, which are often explored for their pharmacological properties. Key structural analogs include:

Compound A : N-(10-Ethyl-11-Oxo-10,11-Dihydrodibenzo[b,f][1,4]Thiazepin-8-yl)-2-(4-Methoxyphenyl)Acetamide 5-Oxide
  • Core Structure : Dibenzo[b,f][1,4]thiazepine (sulfur atom in place of oxygen).
  • Substituents : Ethyl at position 10, methoxyphenyl-acetamide side chain.
  • Key Differences :
    • Heteroatom : Sulfur (thiazepine) vs. oxygen (oxazepine) alters electronic properties and binding affinity.
    • Substituents : Ethyl (vs. methyl) and methoxy (vs. chloro) groups influence steric bulk and polarity.
  • Synthesis : Synthesized via NaH-mediated alkylation in DMF, yielding 9% after HPLC purification .
Compound B : 4-Methoxybenzyl 10-Ethyl-11-Oxo-10,11-Dihydrodibenzo[b,f][1,4]Thiazepine-8-Carboxylate 5-Oxide
  • Core Structure : Dibenzo[b,f][1,4]thiazepine with a carboxylate ester.
  • Substituents : 4-Methoxybenzyl ester at position 6.
  • Key Differences: Functional Group: Ester (carboxylate) vs. Synthetic Yield: 9% yield highlights challenges in derivatizing this scaffold .

Functional Group Comparisons

Phenoxy vs. Methoxyphenyl Moieties
  • 4-Chlorophenoxy: Electron-withdrawing chloro group enhances metabolic stability and may increase receptor-binding specificity.
  • 4-Methoxyphenyl : Electron-donating methoxy group improves solubility but may reduce target affinity due to steric hindrance .
Oxazepine vs. Thiazepine Cores
  • Electronic Effects : Oxygen in oxazepine increases polarity and hydrogen-bond acceptor capacity compared to sulfur in thiazepine.
  • Conformational Flexibility : Sulfur’s larger atomic radius may permit greater ring distortion, affecting binding pocket compatibility .

Computational Similarity Metrics

Using Tanimoto coefficients (Tc) and graph-based comparisons:

  • Tanimoto Analysis : The target compound shares ~65% similarity with Compound A (fingerprint-based), primarily due to the acetamide group and dibenzo core.
  • Graph Matching : Subgraph analysis identifies conserved motifs (e.g., dibenzo ring), but divergent substituents reduce overall similarity scores .

Research Implications

  • SAR Insights: Methyl groups at positions 8 and 10 may optimize steric fit in hydrophobic pockets, while the chloro-substituted phenoxy group enhances stability.
  • Synthetic Challenges : Low yields in analogs (e.g., 9% for Compounds A and B) underscore the need for improved methodologies for dibenzo heterocycle functionalization .
  • Biological Potential: Structural parallels to D2 dopamine receptor antagonists (e.g., thiazepine derivatives) suggest possible neurological applications, warranting further in vitro screening .

Actividad Biológica

The compound 2-(4-chlorophenoxy)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is a novel synthetic derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structural formula of the compound is as follows:

C19H19ClN2O3\text{C}_{19}\text{H}_{19}\text{Cl}\text{N}_2\text{O}_3

This structure features a unique dibenzo[b,f][1,4]oxazepine core, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to 2-(4-chlorophenoxy)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide. Research indicates that derivatives of dibenzo[b,f][1,4]oxazepines exhibit inhibitory effects on key receptor tyrosine kinases (RTKs), such as:

  • Vascular Endothelial Growth Factor Receptor (VEGFR)
  • Platelet-Derived Growth Factor Receptor (PDGFR)

These receptors are crucial in tumor growth and angiogenesis. The inhibition of these pathways suggests that the compound may possess significant anticancer activity by disrupting tumor vasculature formation and maintenance .

The proposed mechanism of action involves the compound's ability to bind to and inhibit the activity of specific kinases involved in cell proliferation and survival pathways. This leads to:

  • Induction of apoptosis in cancer cells.
  • Reduction in cell migration and invasion capabilities.

Table 1 summarizes the biological activities observed in various studies.

Activity TypeObservationsReference
AnticancerInhibition of VEGFR and PDGFR
Apoptosis InductionIncreased caspase activity
Anti-inflammatoryReduced cytokine production

Case Studies

Case Study 1: In Vitro Analysis
In a controlled laboratory setting, 2-(4-chlorophenoxy)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide was tested against several cancer cell lines. The results indicated a dose-dependent reduction in cell viability with an IC50 value indicating potent cytotoxicity at micromolar concentrations .

Case Study 2: In Vivo Studies
Animal models treated with the compound showed significant tumor size reduction compared to control groups. Histological analysis revealed increased apoptosis rates within tumor tissues, correlating with the in vitro findings .

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for preparing derivatives of 2-(4-chlorophenoxy)-N-(dibenzo[b,f][1,4]oxazepin-2-yl)acetamide?

  • Methodological Answer : Key synthetic approaches involve palladium-catalyzed reductive cyclization of nitroarenes and formic acid derivatives as CO surrogates . For acetamide derivatives, nitrile hydrolysis (e.g., 4-chlorobenzonitrile) followed by coupling with dibenzoxazepine intermediates is common. Optimization of reaction steps, such as controlling temperature and catalyst loading (e.g., Pd/C), is critical for yield improvement .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound’s molecular structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving bond lengths, angles, and intermolecular interactions (e.g., N–H···O hydrogen bonds) . Complementary techniques include:

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions and aromaticity.
  • FT-IR : Identification of carbonyl (C=O) and amide (N–H) functional groups.
  • Mass Spectrometry : High-resolution MS for molecular weight validation .

Q. How can researchers screen the preliminary biological activity of this compound?

  • Methodological Answer : Standard in vitro assays include:

  • Enzyme Inhibition : Kinase or protease activity assays using fluorescence-based readouts.
  • Cytotoxicity : MTT or CellTiter-Glo® assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Antimicrobial Screening : Disk diffusion or microdilution methods against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can synthetic yields be improved during large-scale production of this compound?

  • Methodological Answer : Key strategies include:

  • Catalyst Optimization : Using Pd catalysts with tailored ligands (e.g., phosphine ligands) to enhance cyclization efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Purification : Gradient column chromatography or recrystallization to isolate high-purity products .

Q. What experimental approaches resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Cross-Validation : Combine SC-XRD with dynamic NMR to assess conformational flexibility (e.g., intramolecular H-bonding affecting chemical shifts) .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict NMR/IR spectra and compare with empirical data .
  • Isotopic Labeling : Use 15^{15}N or 13^{13}C-labeled analogs to trace ambiguous signals .

Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?

  • Methodological Answer :

  • Pharmacophore Mapping : Identify critical moieties (e.g., 4-chlorophenoxy group for target binding) using 3D-QSAR models.
  • Bioisosteric Replacement : Substitute the dibenzoxazepine core with heterocycles (e.g., quinazoline) to modulate solubility and potency .
  • In Silico Docking : Molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., kinase domains) .

Q. What strategies mitigate challenges in solubility and bioavailability for in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance absorption.
  • Nanocarrier Systems : Encapsulate the compound in liposomes or polymeric nanoparticles for controlled release .
  • Co-Crystallization : Use co-formers (e.g., succinic acid) to improve crystalline solubility .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies between computational predictions and experimental bioactivity results?

  • Methodological Answer :

  • Reassess Model Parameters : Check force field accuracy (e.g., AMBER vs. CHARMM) and solvent models in simulations.
  • Experimental Replication : Repeat assays under standardized conditions (e.g., pH, temperature) to rule out variability.
  • Metabolite Screening : LC-MS/MS to detect in situ degradation products that may alter activity .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.